

(R)-DS86760016: A Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria

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Compound of Interest

Compound Name: (R)-DS86760016

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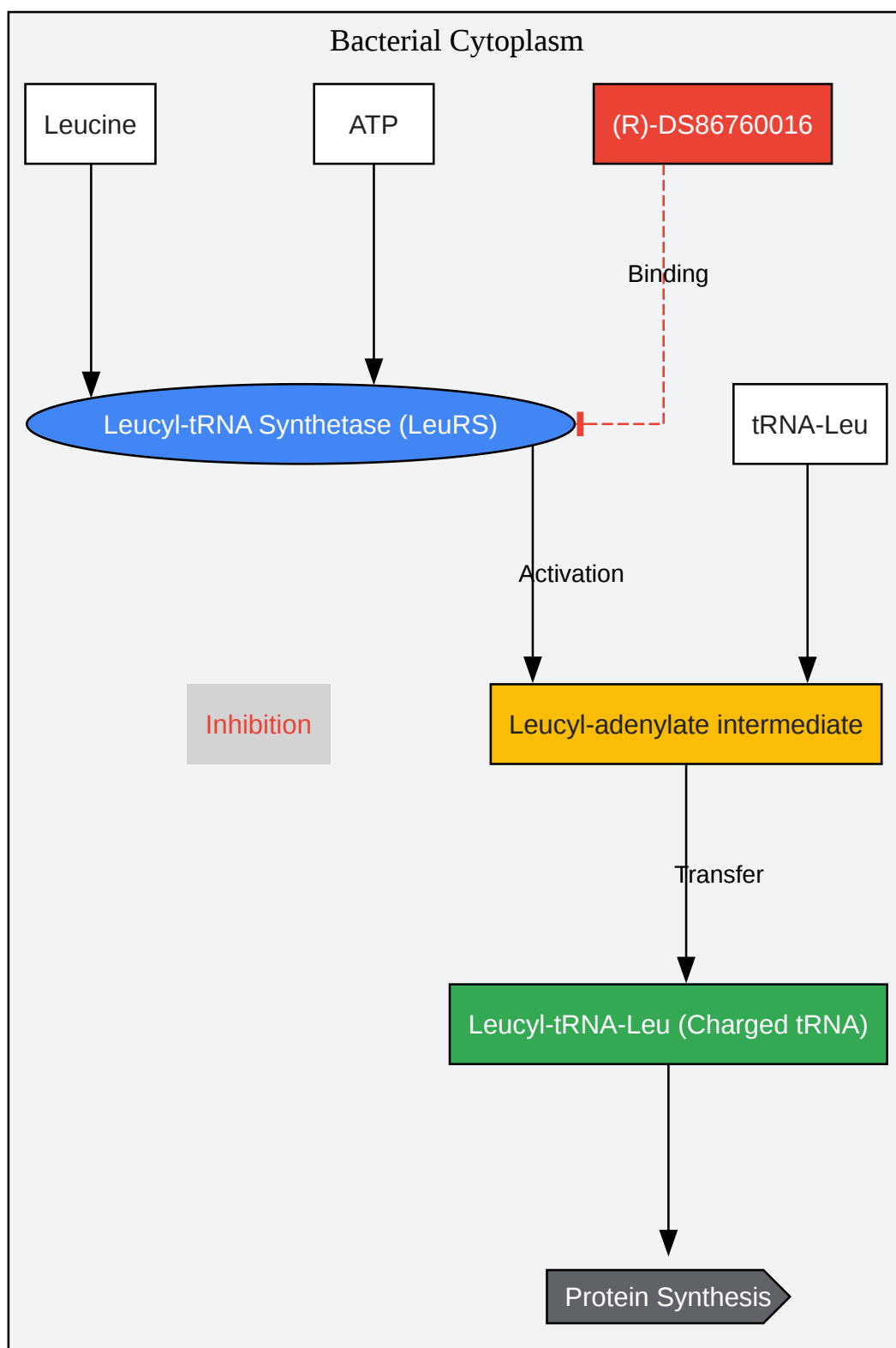
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DS86760016 is a novel investigational antibacterial agent belonging to the benzoxaborole class of leucyl-tRNA synthetase inhibitors. It has demonstrated potent in vitro and in vivo activity against a range of clinically significant Gram-negative bacteria, including multidrug-resistant (MDR) strains of *Escherichia coli*, *Klebsiella pneumoniae*, and *Pseudomonas aeruginosa*. This document provides a comprehensive technical overview of the antibacterial spectrum of **(R)-DS86760016**, detailing its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

(R)-DS86760016 exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis.^{[1][2][3]} LeuRS is responsible for the acylation of tRNA^{Leu} with its cognate amino acid, leucine. By binding to the LeuRS enzyme, **(R)-DS86760016** prevents this vital step, leading to the cessation of protein synthesis and subsequent bacterial growth arrest.^[1] This novel mode of action confers activity against strains resistant to other antibiotic classes.^[1]



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Figure 1: Mechanism of action of (R)-DS86760016.

Quantitative Antibacterial Spectrum

The in vitro activity of **(R)-DS86760016** has been extensively evaluated against a large panel of Gram-negative isolates, including MDR phenotypes. The following tables summarize the minimum inhibitory concentration (MIC) data for **(R)-DS86760016** and comparator agents.

Table 1: In Vitro Activity of (R)-DS86760016 against Multidrug-Resistant Gram-Negative Bacteria

Organism (No. of Strains)	Compound	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
P. aeruginosa (41)	(R)-DS86760016	0.5 to 4	1	2
	Tobramycin	16 to >64	>64	
	Ceftazidime	4 to >64	>64	
	Meropenem	0.5 to >64	64	
	Ciprofloxacin	4 to >64	>64	
E. coli (49)	(R)-DS86760016	0.25 to 4	1	2
	Tobramycin	0.25 to >64	16	
	Ceftazidime	4 to >64	32	
	Meropenem	≥0.03 to 64	0.03	
	Ciprofloxacin	0.5 to >64	32	
K. pneumoniae (41)	(R)-DS86760016	0.5 to 4	1	2
	Tobramycin	8 to >64	64	
	Ceftazidime	32 to >64	>64	
	Meropenem	≥0.03 to >64	16	
	Ciprofloxacin	2 to >64	32	

Data sourced from[1]. MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria.

Table 2: Activity of (R)-DS86760016 against a Large Panel of *P. aeruginosa* Clinical Isolates

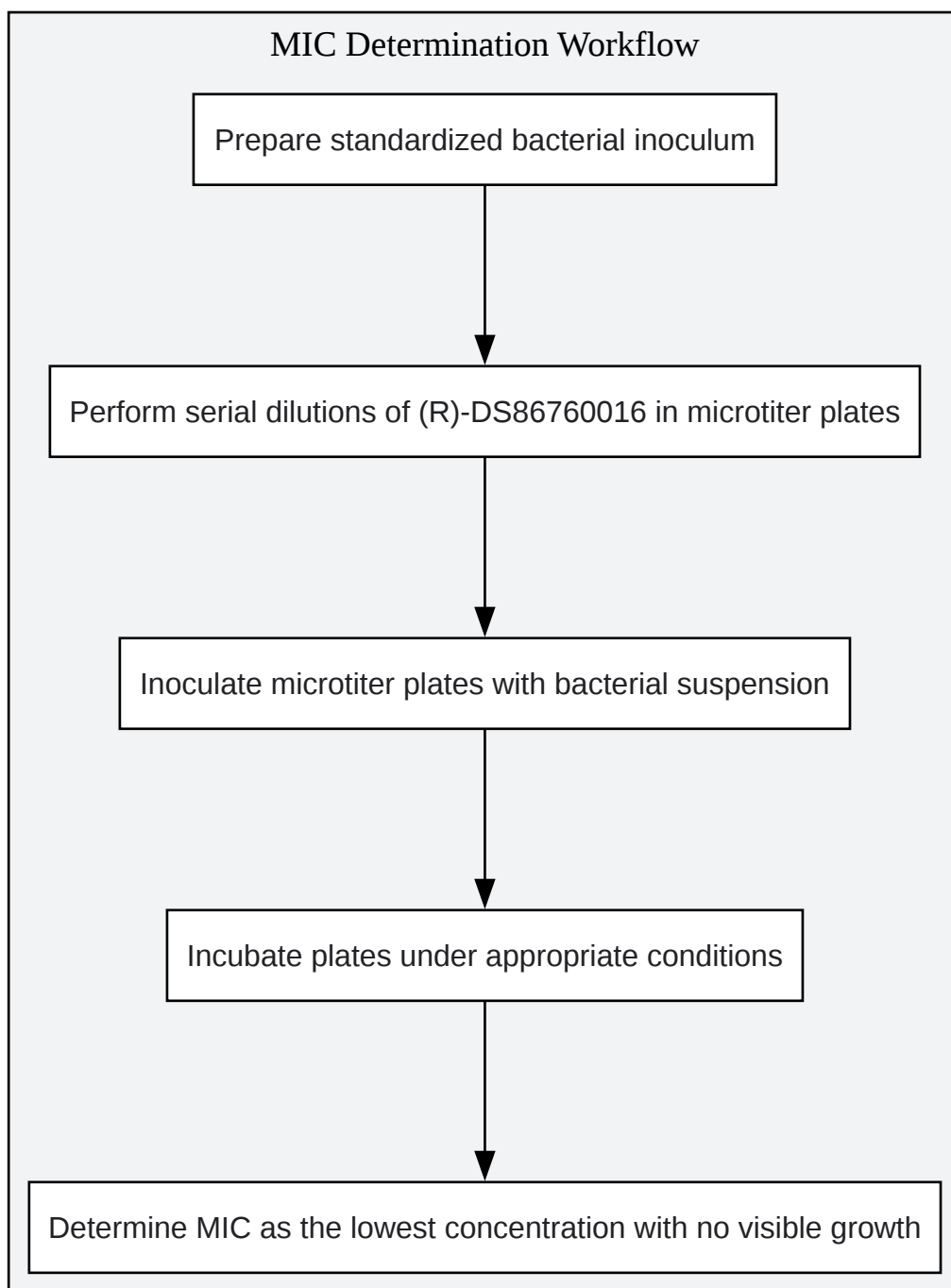
Antimicrobial Agent	No. of Isolates at MIC (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
≤0.06	0.125	0.25	
(R)-DS86760016	0	0	4
Meropenem	16	15	25
Ciprofloxacin	38	45	24
Tobramycin	2	18	33

Data from a study with 350 *P. aeruginosa* isolates.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of **(R)-DS86760016** was determined by the broth microdilution method in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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Figure 2: Workflow for MIC determination.

Detailed Methodology:

- Bacterial Strains: Clinical isolates of *P. aeruginosa*, *E. coli*, and *K. pneumoniae* were used.

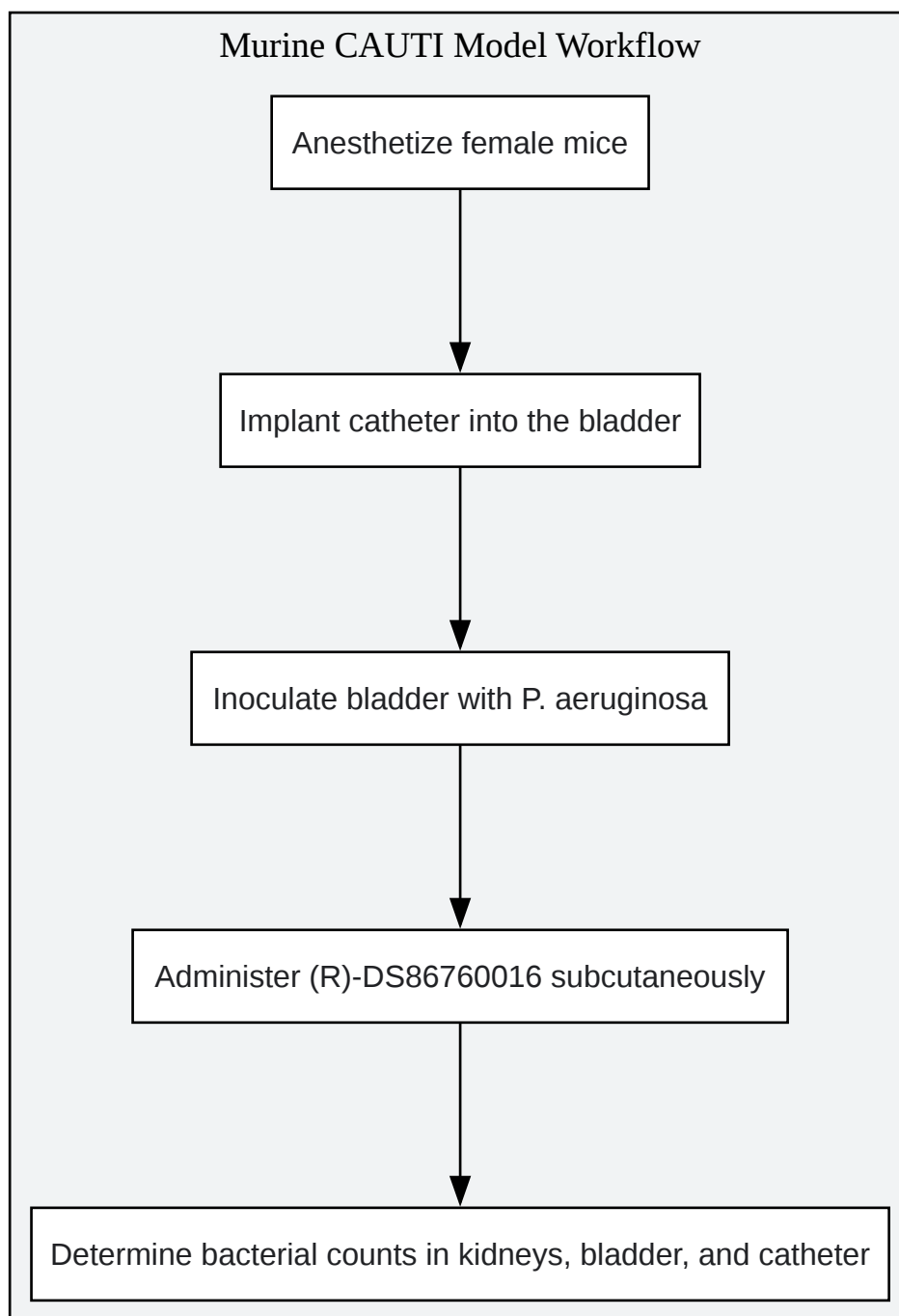
- Medium: Cation-adjusted Mueller-Hinton broth was utilized.
- Inoculum Preparation: Bacterial colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, then diluted to a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Drug Concentrations: **(R)-DS86760016** and comparator agents were tested over a range of concentrations.
- Incubation: The microtiter plates were incubated at 35°C for 16-20 hours in ambient air.
- MIC Reading: The MIC was visually determined as the lowest concentration of the drug that completely inhibited bacterial growth.[\[4\]](#)

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

The in vivo efficacy of **(R)-DS86760016** was assessed in a murine model of CAUTI.

Detailed Methodology:

- Animal Model: Female mice were used for the study.
- Catheterization and Infection: A catheter segment was implanted into the bladder of anesthetized mice, followed by transurethral inoculation with a clinical isolate of *P. aeruginosa*.
- Treatment: Treatment with **(R)-DS86760016** was initiated 4 hours post-infection and administered subcutaneously for 7 days.
- Endpoint Evaluation: At the end of the treatment period, mice were euthanized, and the bacterial burden in the kidneys, bladder, and catheter was determined by colony-forming unit (CFU) counts.[\[4\]](#)



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Figure 3: Workflow for the murine CAUTI model.

Reduced Risk of Resistance

(R)-DS86760016 has demonstrated a lower potential for the development of resistance compared to its predecessor, GSK2251052.[1][2] This is supported by lower mutant prevention concentrations (MPCs) against *P. aeruginosa*. [1][4] In the murine urinary tract infection model, no resistant bacteria were observed at doses that maintained urinary concentrations above the MPC.[1][2]

Conclusion

(R)-DS86760016 is a promising novel leucyl-tRNA synthetase inhibitor with potent activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant isolates. Its unique mechanism of action and lower propensity for resistance development make it a valuable candidate for further development in the fight against serious Gram-negative infections. The data presented in this guide underscore its potential as a new therapeutic option for challenging infections.

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